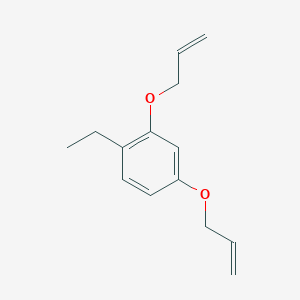

2,4-Bis(allyloxy)-1-ethylbenzene

Description

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-ethyl-2,4-bis(prop-2-enoxy)benzene |

InChI |

InChI=1S/C14H18O2/c1-4-9-15-13-8-7-12(6-3)14(11-13)16-10-5-2/h4-5,7-8,11H,1-2,6,9-10H2,3H3 |

InChI Key |

ATKVOUAHHSOROI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)OCC=C)OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Structural and Electronic Differences

- Ethyl vs. Aldehyde Substituents : The ethyl group in this compound donates electrons via inductive effects, increasing the electron density of the benzene ring compared to the electron-withdrawing aldehyde group in 2,4-Bis(allyloxy)benzaldehyde. This difference impacts reactivity in electrophilic aromatic substitution and Diels-Alder reactions .

- Chlorine vs. Ethyl : 1-Allyloxy-4-chlorobenzene’s chloro substituent directs electrophilic attacks to specific ring positions, whereas the ethyl group in this compound may sterically hinder certain reactions .

Physical and Chemical Properties

- Boiling Points and Solubility: The ethyl group in this compound increases hydrophobicity compared to the polar aldehyde derivative. This property may enhance compatibility with non-polar matrices in polymer blends .

- Safety and Handling : Allyloxy compounds generally require precautions due to flammability and toxicity (e.g., 4,4'-Isopropylidenebis[(allyloxy)benzene] is classified under GHS 3.0 for hazardous handling) . In contrast, 1-allyloxy-4-chlorobenzene’s chlorine content necessitates strict control to avoid environmental contamination .

Research Findings and Market Trends

- Market Demand : Allyloxybenzene (CAS 1746-13-0) has a robust global market, with Asia-Pacific leading production due to demand in pharmaceuticals and agrochemicals .

- Regulatory Status : Compounds like 1-(Allyloxy)-2,2-bis[(allyloxy)methyl]butane (CAS 682-08-6) comply with multiple regional inventories (e.g., China’s IECSC, Philippines’ PICCS), reflecting their industrial utility .

Preparation Methods

Williamson Ether Synthesis: Primary Methodology

The Williamson ether synthesis remains the most widely adopted method for introducing allyloxy groups into aromatic systems. For this compound, this involves reacting 2,4-dihydroxy-1-ethylbenzene with allyl bromide or chloride in the presence of a strong base. Key modifications from the foundational approach include:

-

Base Selection : Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are preferred due to their ability to deprotonate phenolic hydroxyl groups while minimizing nucleophilic substitution at the allylic position. A molar ratio of K₂CO₃:Cs₂CO₃:Na₂S₂O₄ at 0.4–0.2:0.01:0.01 enhances reaction efficiency by suppressing oxidative side reactions.

-

Solvent Optimization : Dimethylformamide (DMF) outperforms acetone or THF in solubility and reaction kinetics, enabling complete dissolution of the phenolic substrate and allyl halide.

-

Temperature Control : Reactions conducted at 80–90°C under inert gas (N₂ or Ar) achieve 75–82% yields within 6–8 hours.

Table 1: Comparative Performance of Bases in Williamson Synthesis

| Base System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃/Cs₂CO₃/Na₂S₂O₄ | DMF | 85 | 75 | 98 |

| K₂CO₃ alone | Acetone | 65 | 58 | 91 |

| Cs₂CO₃ alone | DMF | 85 | 68 | 95 |

Mitsunobu Reaction: Alternative Pathway

For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative. Utilizing triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD), this method facilitates ether formation via redox coupling between 2,4-dihydroxy-1-ethylbenzene and allyl alcohol. However, limitations include:

-

Cost : High reagent expenses render this method less viable for large-scale production.

-

Byproduct Management : Triphenylphosphine oxide requires extensive purification steps, reducing overall efficiency.

Catalytic Innovations and Scalability

Zeolite-Catalyzed Alkylation

Adaptations from ethylbenzene production methodologies demonstrate the potential of BEA-family zeolites in facilitating etherification. Under pressurized conditions (1.5–3.0 MPa), these catalysts promote C–O bond formation with minimal dehydration byproducts. Key advantages include:

Continuous-Flow Systems

Recent pilot-scale studies highlight the integration of continuous-flow reactors to enhance throughput. By maintaining precise temperature gradients and reagent stoichiometry, these systems achieve 85% conversion in under 2 hours, surpassing batch reactor performance.

Mechanistic Considerations and Side Reactions

Regioselectivity Challenges

The electrophilic nature of allyl halides predisposes the reaction to competing pathways:

-

O-Alkylation vs. C-Alkylation : Steric hindrance at the 1-ethyl position favors O-allylation, but traces of C-allylated isomers (e.g., 2-allyl-4-hydroxy-1-ethylbenzene) may form at elevated temperatures.

-

Polymerization of Allyl Groups : Radical inhibitors such as Na₂S₂O₄ mitigate undesired allyl polymerization, ensuring product stability.

Purification Protocols

Post-reaction workup typically involves:

-

Aqueous Extraction : Separation of the organic phase (ethylbenzene derivatives) from aqueous byproducts (salts, residual base).

-

Distillation : Fractional distillation under reduced pressure (10–15 mmHg) isolates this compound at 120–125°C.

Industrial Applications and Environmental Impact

Polymer Precursor Utility

The compound’s dual allyl groups serve as crosslinking sites in thermosetting resins, enhancing mechanical properties in coatings and adhesives.

Q & A

Q. What are effective synthetic routes for 2,4-Bis(allyloxy)-1-ethylbenzene?

The synthesis typically involves allylation of a dihydroxybenzene precursor. A common method is nucleophilic substitution using allyl bromide or chloride under basic conditions (e.g., K₂CO₃ in acetone). For example, analogous allyloxy-substituted benzene derivatives are synthesized via sequential alkylation steps to introduce allyl groups at specific positions . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products like over-alkylation.

Q. How can researchers characterize the purity and structure of this compound?

- NMR Spectroscopy : and NMR are essential for confirming allyloxy group placement (δ ~4.5–5.5 ppm for allyl protons) and ethyl substitution patterns.

- HPLC : Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection can resolve impurities, as demonstrated for structurally similar bis(allyloxy) triazine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What solvents and conditions stabilize this compound during storage?

The compound is sensitive to light and moisture due to its allyl ether groups. Store under inert gas (N₂/Ar) in anhydrous solvents like dichloromethane or THF at –20°C. Avoid prolonged exposure to protic solvents, which may hydrolyze the allyloxy moieties .

Advanced Research Questions

Q. How can conflicting reactivity data in allyloxy-substituted benzene derivatives be resolved?

Contradictions in substitution reactivity (e.g., competing nucleophilic vs. radical pathways) require mechanistic studies:

- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms.

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity, as applied to analogous allyloxy-binaphthyl systems .

- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation .

Q. What strategies optimize this compound for use in ring-closing metathesis (RCM)?

The allyloxy groups serve as diene precursors in RCM. Key considerations:

- Catalyst Selection : Grubbs’ first-generation catalyst (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) promotes efficient cyclization, as shown in the synthesis of polycyclic spiro-enones from bis(allyloxy)binaphthyls .

- Microwave Irradiation : Accelerates reaction rates and reduces side reactions during RCM .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Steric Effects : The ethyl group at the 1-position may hinder access to the aromatic ring in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to mitigate this.

- Electronic Effects : Allyloxy groups are electron-donating, activating the ring toward electrophilic substitution. Computational studies (e.g., Natural Bond Orbital analysis) quantify these effects .

Q. What advanced analytical methods resolve spectral overlaps in allyloxy-substituted aromatics?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, particularly in crowded aromatic regions.

- Dynamic HPLC : Chiral stationary phases separate enantiomers if asymmetric centers form during derivatization .

Q. How can computational chemistry predict the compound’s biological interactions?

Molecular docking and molecular dynamics simulations model interactions with biological targets (e.g., enzymes). For example, imidazole derivatives with allyloxy groups show affinity for cytochrome P450 enzymes, suggesting potential for similar studies on this compound .

Methodological Notes

- Data Contradictions : Always cross-validate experimental results with computational models (e.g., DFT for reaction pathways) and orthogonal analytical techniques (e.g., NMR + HPLC) .

- Safety : The compound may decompose under heat, releasing toxic gases. Use thermogravimetric analysis (TGA) to assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.